ACT001 was developed through structural modifications of parthenolide to enhance its stability and therapeutic efficacy. The compound has shown promising results in preclinical studies, demonstrating the ability to cross the blood-brain barrier and exert anti-tumor effects.
ACT001 is classified as an anticancer agent and an anti-inflammatory drug. It is primarily investigated for its role in modulating immune responses and inhibiting tumor growth by targeting specific signaling pathways.
The synthesis of ACT001 involves the modification of micheliolide, which is a stable derivative of parthenolide. The process includes the formation of the fumarate salt to improve solubility and bioavailability. The detailed synthesis pathway typically includes:
The synthesis can be monitored through techniques such as High-Performance Liquid Chromatography (HPLC) to confirm the purity and yield of ACT001. The final product is characterized using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to verify its molecular structure.
The molecular formula of ACT001 is , with a molecular weight of approximately 409.47 Da. Its structure features a complex arrangement typical of sesquiterpene lactones, which includes multiple rings and functional groups that contribute to its biological activity.
ACT001 undergoes several important reactions in biological systems:
Experimental techniques such as Biacore assays, thermal stability assays, and cellular thermal shift assays are employed to study these interactions quantitatively.
ACT001 exerts its anticancer effects primarily through:
Studies have shown that ACT001 can significantly reduce glioblastoma cell proliferation and increase apoptosis rates through these mechanisms, demonstrating its potential as an effective therapeutic agent.
ACT001 has been explored for various applications in cancer therapy, particularly:
CAS No.: 1306-05-4
CAS No.: 122547-72-2
CAS No.:
CAS No.:
CAS No.: